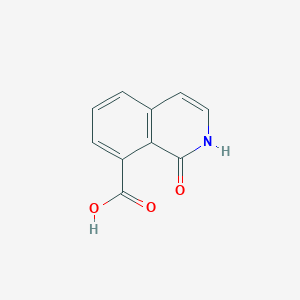

1-Hydroxyisoquinoline-8-carboxylic acid

描述

Significance of Isoquinoline (B145761) Scaffolds in Modern Organic Synthesis

The isoquinoline framework, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in modern organic synthesis. nih.govrsc.org Its structural rigidity and aromatic nature make it an ideal building block for constructing complex molecular architectures. Synthetic and medicinal chemists have shown intense interest in developing efficient methods for the construction of isoquinoline frameworks, owing to their presence in a wide range of natural products, particularly alkaloids like berberine, papaverine, and morphine. nih.govrsc.orgingentaconnect.combenthamdirect.com

The development of synthetic methodologies to create these scaffolds has evolved significantly. Traditional methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions have been foundational. researchgate.netrsc.org However, contemporary organic synthesis often employs more efficient transition-metal-catalyzed reactions, such as C-H activation, which allow for the concise and diverse functionalization of the isoquinoline core. researchgate.netresearchgate.net This continuous innovation in synthetic strategies underscores the enduring importance of the isoquinoline scaffold as a pivotal synthon for accessing novel and structurally diverse molecules. researchgate.net

Role of Substituted Isoquinolines in Contemporary Medicinal Chemistry

The isoquinoline core is a common feature in numerous bioactive compounds, and its derivatives are a major focus in medicinal chemistry and drug development. nih.govrsc.org By introducing various substituents at different positions on the isoquinoline ring system, chemists can modulate the compound's physicochemical properties and biological activity. nih.govrsc.org

Substituted isoquinolines exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, antiviral, and antifungal properties. researchgate.netrsc.org The strategic modification of the isoquinoline skeleton is a key approach in the design of new therapeutic agents. For instance, substitutions at the C1, C3, and C4 positions have been explored to develop compounds with enhanced potency or novel mechanisms of action. nih.govrsc.org Research has shown that even minor changes to the substitution pattern, such as the addition of fluoro, bromo, or nitro groups, can significantly impact a compound's inhibitory activity against biological targets like Tumor Necrosis Factor α (TNF-α). acs.org The versatility of the isoquinoline scaffold allows it to serve as a template for generating large libraries of compounds for screening, accelerating the discovery of new drug candidates.

Specific Academic Research Focus on 1-Hydroxyisoquinoline-8-carboxylic acid

This compound is a specific derivative that has garnered attention for its utility as a specialized building block and chemical intermediate. The compound's structure, featuring both a hydroxyl (-OH) group at the 1-position and a carboxylic acid (-COOH) group at the 8-position, provides distinct points for chemical modification and interaction.

Academic and industrial research has identified this compound as a valuable intermediate in the synthesis of more complex molecules. chemshuttle.com Notably, it serves as a precursor in the preparation of dual orexin (B13118510) receptor antagonists, a class of compounds investigated for the treatment of insomnia. chemshuttle.com In this context, the hydroxyl and carboxylic acid groups are crucial for establishing essential hydrogen bonding and ionic interactions with receptor subtypes. chemshuttle.com

Furthermore, this compound is utilized as a foundational component in the development of fluorescent dyes for bioimaging applications. chemshuttle.com The inherent spectroscopic properties of the isoquinoline core can be tuned through chemical modification of its functional groups. The hydroxyl group can be functionalized via etherification or esterification, allowing for the creation of a variety of derivatives for further chemical research and development. chemshuttle.com

Physicochemical Properties of this compound

The following table summarizes key properties of the compound based on available research data.

| Property | Value | Reference |

| CAS Number | 116409-31-5 | chemshuttle.com |

| Molecular Formula | C₁₀H₇NO₃ | chemshuttle.com |

| Molecular Weight | 189.17 g/mol | chemshuttle.com |

| Appearance | White crystalline powder | chemshuttle.com |

| Melting Point | 190-195 °C | chemshuttle.com |

| Solubility | Limited in water; soluble in DMSO and DMF | chemshuttle.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-oxo-2H-isoquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-8-6(4-5-11-9)2-1-3-7(8)10(13)14/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXCLJYVSNJXSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)C(=O)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20326678 | |

| Record name | 1-oxo-1,2-dihydroisoquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116409-31-5 | |

| Record name | 1-oxo-1,2-dihydroisoquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparation Strategies for 1 Hydroxyisoquinoline 8 Carboxylic Acid

General Synthetic Approaches to Hydroxyisoquinoline Carboxylic Acids

General synthetic routes for molecules in this class leverage a combination of cyclization reactions to build the core structure and functional group interconversions to install the required substituents. The success of these syntheses often hinges on achieving the correct positional selectivity.

The construction of the fundamental isoquinoline (B145761) ring is a well-developed field in organic chemistry, with several named reactions providing reliable pathways. These methods typically involve the cyclization of a substituted β-phenylethylamine precursor. pharmaguideline.comquimicaorganica.org

Bischler–Napieralski Reaction: This method involves the cyclodehydration of an N-acylated β-phenylethylamine using a Lewis acid like phosphorus pentoxide or phosphoryl chloride. The resulting 3,4-dihydroisoquinoline (B110456) can then be aromatized to the isoquinoline. To achieve the substitution pattern of the target molecule, a starting material with a precursor to the 8-carboxylic acid group on the phenyl ring would be necessary. quimicaorganica.orgwikipedia.org

Pictet–Spengler Reaction: This reaction condenses a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. pharmaguideline.comquimicaorganica.org Subsequent oxidation is required to yield the aromatic isoquinoline ring. The choice of a glyoxylic acid derivative in reaction with a suitably substituted phenylethylamine could potentially introduce the C1- and C8-functionalities in a controlled manner. nih.gov

Pomeranz–Fritsch Reaction: This synthesis uses a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal, which react in an acidic medium to form the isoquinoline. wikipedia.org Modifications of this reaction can allow for the synthesis of variously substituted isoquinolines.

These classical methods are summarized in the table below.

| Reaction Name | Starting Materials | Key Reagents | Intermediate Product |

| Bischler–Napieralski | N-acyl-β-phenylethylamine | Lewis Acid (e.g., POCl₃) | 3,4-Dihydroisoquinoline |

| Pictet–Spengler | β-phenylethylamine, Aldehyde/Ketone | Acid catalyst | Tetrahydroisoquinoline |

| Pomeranz–Fritsch | Benzaldehyde, Aminoacetoaldehyde acetal | Strong Acid | Isoquinoline |

Once the isoquinoline scaffold is formed, or during its synthesis, the hydroxyl and carboxylic acid groups must be introduced at the correct positions. The 1-hydroxy group in the target molecule exists in tautomeric equilibrium with its 1-isoquinolone form ("isocarbostyril"). iust.ac.ir

Introduction of the Hydroxyl Group: The hydroxyl group at the C1 position can be introduced through several methods. One direct approach is the high-temperature reaction of an isoquinoline with potassium hydroxide (B78521), which can lead to the formation of 1-isoquinolone. iust.ac.ir Alternatively, a 1-haloisoquinoline can undergo nucleophilic substitution with a hydroxide source. quimicaorganica.org Building the ring from precursors that already contain the oxygen function, such as phthalimide (B116566) derivatives, is another common strategy.

Introduction of the Carboxylic Acid Group: The carboxylic acid at C8 can be installed by the oxidation of a precursor group, such as an 8-methyl or 8-formyl substituent. Reagents like potassium permanganate (B83412) (KMnO₄) are effective for oxidizing alkyl chains on aromatic rings to carboxylic acids. fiveable.mesolubilityofthings.com Another strategy is to begin the synthesis with a starting material that already possesses the carboxylic acid or an ester group at the desired position on the benzene (B151609) ring. nih.gov

Achieving the specific 1,8-disubstitution pattern on the isoquinoline ring is governed by the inherent electronic properties of the heterocycle.

Nucleophilic Substitution: The pyridine (B92270) ring of the isoquinoline is electron-deficient, making it susceptible to nucleophilic attack. The C1 position is the most electrophilic and therefore the primary site for nucleophilic substitution, which is advantageous for introducing the 1-hydroxy group (or its precursor). quimicaorganica.orgquora.com

Electrophilic Substitution: The benzene ring portion of the isoquinoline is more electron-rich than the pyridine ring and undergoes electrophilic aromatic substitution. The substitution is strongly directed to the C5 and C8 positions, as the cationic intermediates formed by attack at these sites are more stable. quimicaorganica.org This inherent selectivity is key for introducing the carboxylic acid group (or a group that can be converted to it) at the C8 position.

Catalytic Systems in the Synthesis of Isoquinoline Derivatives

Modern synthetic chemistry increasingly relies on catalytic systems to improve efficiency, selectivity, and sustainability. The synthesis of isoquinolines has benefited from developments in both molecular and nanocatalysis.

Molecular iodine (I₂) has emerged as an inexpensive, non-toxic, and mild Lewis acid catalyst for various organic transformations. psu.eduorganic-chemistry.org Its application in heterocycle synthesis is notable for proceeding under gentle conditions. In the context of isoquinoline synthesis, iodine can catalyze condensation and cyclodehydration reactions. For instance, it has been shown to be an effective catalyst in Friedländer-type annulations for the synthesis of quinolines, a related class of compounds, suggesting its applicability to analogous isoquinoline preparations. psu.eduorganic-chemistry.org One reported approach involves the iodine-catalyzed cyclization of o-amino acetophenone (B1666503) derivatives to construct the isoquinoline scaffold.

| Catalyst | Reaction Type | Substrates | Conditions | Advantage |

| Molecular Iodine (I₂) | Friedländer Annulation | 2-aminoaryl ketones, α-methylene ketones | Room temperature, EtOH | Mild, efficient, low-cost, metal-free |

| Molecular Iodine (I₂) | Oxidative Cyclization | Benzyl (B1604629) azides | N/A | Access to isoquinoline core |

Nanocatalysis offers advantages such as high reactivity, improved selectivity, and catalyst recyclability, aligning with the principles of green chemistry. taylorfrancis.comacs.org Various nanocatalysts have been developed for the synthesis of quinolines and isoquinolines, often employed in multicomponent reactions (MCRs) that enhance atom economy and reduce waste. taylorfrancis.com

Magnetic Nanoparticles: Iron-based magnetic nanoparticles (e.g., Fe₃O₄-MNPs) have been used as efficient and recyclable catalysts for synthesizing isoquinoline derivatives in green solvents like water. mlsu.ac.in

Supported Nanocatalysts: Systems like potassium fluoride (B91410) on clinoptinolite nanoparticles (KF/clinoptinolite NPs) have been utilized in the multicomponent synthesis of pyrrolo-isoquinoline derivatives, demonstrating the versatility of nanocatalysts. taylorfrancis.com

The use of such catalysts represents a sustainable and efficient frontier in the synthesis of complex heterocyclic molecules. acs.orgnanomaterchem.com

Metal-Catalyzed Coupling Reactions in Isoquinoline Construction

The construction of the isoquinoline scaffold often employs transition-metal-catalyzed reactions to form key carbon-carbon and carbon-nitrogen bonds. While a variety of such methods are established for the synthesis of diverse isoquinoline derivatives, specific applications of these techniques for the direct synthesis of 1-Hydroxyisoquinoline-8-carboxylic acid are not extensively detailed in publicly accessible research.

Generally, methods such as Suzuki, Heck, and Sonogashira coupling reactions are utilized to build the isoquinoline core from appropriately substituted benzene and pyridine precursors. For a molecule like this compound, a plausible, though not explicitly documented, approach could involve the palladium-catalyzed coupling of a substituted 2-halobenzaldehyde or 2-halobenzonitrile with a suitable coupling partner, followed by cyclization to form the isoquinoline ring system. The hydroxy and carboxylic acid functionalities would either be present on the starting materials or introduced in subsequent synthetic steps. The choice of catalyst, ligands, and reaction conditions would be critical to ensure regioselectivity and good yields.

Optimization of Reaction Conditions for Yield and Stereochemical Control

The optimization of reaction parameters is a critical aspect of chemical synthesis to maximize product yield and purity. For the multi-step synthesis of a specific molecule like this compound, each step would require individual optimization.

The selection of an appropriate solvent and reaction temperature is crucial for controlling reaction rates and minimizing side reactions. For the hypothetical metal-catalyzed coupling reactions mentioned earlier, solvents are chosen based on the solubility of the reactants and the catalyst system, as well as their boiling points to achieve the necessary reaction temperature.

Table 1: General Influence of Solvent and Temperature on Related Isoquinoline Syntheses

| Parameter | General Influence |

| Solvent Polarity | Can affect catalyst solubility and stability, and the rate of reaction. Aprotic polar solvents like DMF, DMSO, and acetonitrile (B52724) are common. |

| Reaction Temperature | Higher temperatures often increase reaction rates but can also lead to decomposition of reactants or products and the formation of byproducts. |

This table represents general principles in organic synthesis and is not based on specific experimental data for this compound.

In synthetic sequences involving intermediates or final products with acidic or basic functional groups, such as the carboxylic acid and the nitrogen atom in the isoquinoline ring of this compound, pH control is essential. During work-up and purification steps, adjusting the pH can be used to facilitate extraction and precipitation. For instance, the carboxylic acid group allows the molecule to be soluble in aqueous base and to precipitate upon acidification. Detailed pH optimization studies for the specific synthetic route to this compound are not prominently reported.

Purification Techniques for High-Purity this compound

The isolation of a high-purity compound is the final and crucial stage of any synthetic process. The methods employed depend on the physical and chemical properties of the target compound and the impurities present.

Crystallization is a primary technique for the purification of solid organic compounds. The process relies on the differential solubility of the compound and its impurities in a given solvent or solvent system. For this compound, which is a solid at room temperature, a suitable solvent would be one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. The selection of an optimal crystallization solvent or solvent mixture would require experimental screening.

Table 2: Common Solvents for Crystallization of Carboxylic Acids

| Solvent | Properties |

| Water | Often suitable for polar compounds, but solubility can be highly pH-dependent for acids and bases. |

| Ethanol/Methanol (B129727) | Good general-purpose solvents for moderately polar compounds. |

| Ethyl Acetate | A less polar solvent that can be effective for compounds with moderate polarity. |

| Dichloromethane/Chloroform | Used for less polar compounds, often in combination with a less polar co-solvent like hexanes. |

This table provides a general guide and is not based on specific published protocols for this compound.

When crystallization does not provide the desired level of purity, chromatographic techniques are employed. For a polar, acidic compound like this compound, several chromatographic methods could be applicable.

Column Chromatography: Normal-phase column chromatography using silica (B1680970) gel as the stationary phase and a mixture of a polar and a non-polar solvent as the mobile phase is a standard method. The polarity of the eluent would be adjusted to achieve good separation.

Reverse-Phase Chromatography: In this technique, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (often a mixture of water and acetonitrile or methanol, sometimes with a pH modifier like trifluoroacetic acid). This method is well-suited for the purification of polar and ionizable compounds. nih.govmdpi.com

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining very high purity material, preparative HPLC is the method of choice. It operates on the same principles as analytical HPLC but with larger columns and higher sample loads. nih.gov

Specific, detailed protocols for the chromatographic purification of this compound are not widely available in the reviewed literature. The development of a suitable chromatographic method would involve systematic screening of stationary and mobile phases to achieve optimal separation from any synthetic impurities.

Chemical Reactivity and Derivatization Pathways of 1 Hydroxyisoquinoline 8 Carboxylic Acid

Reactions at the Hydroxyl Moiety of the Isoquinoline (B145761) Ring

The hydroxyl group at the 1-position of 1-Hydroxyisoquinoline-8-carboxylic acid is a key site for functionalization, primarily through O-alkylation and O-acylation reactions. These transformations allow for the introduction of a wide variety of substituents, thereby modulating the compound's physicochemical and biological properties.

O-Alkylation: The hydroxyl group can be readily converted to an ether linkage via nucleophilic substitution reactions. researchgate.net This is typically achieved by deprotonating the hydroxyl group with a suitable base to form a more nucleophilic alkoxide, which then reacts with an alkyl halide. Common bases employed for this purpose include sodium hydride (NaH) or potassium carbonate (K2CO3). The choice of alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) chloride) determines the nature of the alkyl group introduced.

O-Acylation: Ester derivatives can be synthesized by reacting the hydroxyl group with acylating agents such as acid chlorides or acid anhydrides in the presence of a base. organic-chemistry.org Pyridine (B92270) is often used as a catalyst and solvent in these reactions, where it also serves to neutralize the hydrogen chloride byproduct. This reaction proceeds through a nucleophilic acyl substitution mechanism.

A summary of representative reactions at the hydroxyl moiety is presented in the table below.

| Reaction Type | Reagents | Product | Notes |

| O-Alkylation | Alkyl halide (e.g., R-X), Base (e.g., NaH, K2CO3) | 1-Alkoxyisoquinoline-8-carboxylic acid | The reactivity of the alkyl halide influences the reaction conditions. |

| O-Acylation | Acyl chloride (e.g., R-COCl) or Acid anhydride (B1165640) (e.g., (RCO)2O), Base (e.g., Pyridine) | 1-Acyloxyisoquinoline-8-carboxylic acid | A common method for introducing ester functionalities. |

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group at the 8-position is another versatile handle for derivatization, allowing for the formation of acid chlorides, acid anhydrides, esters, and amides.

The carboxylic acid can be converted to a more reactive acid chloride by treatment with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). d-nb.info This transformation is a crucial first step for the synthesis of many other carboxylic acid derivatives. Acid anhydrides can be formed by reacting the carboxylate salt of this compound with its corresponding acid chloride.

Esterification of the carboxylic acid can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach, particularly for simple alcohols like methanol (B129727) and ethanol. commonorganicchemistry.commasterorganicchemistry.com Alternatively, esters can be prepared by reacting the corresponding acid chloride with an alcohol. commonorganicchemistry.com For more sensitive substrates, coupling agents can be employed.

The formation of amides from this compound can be accomplished by reacting the carboxylic acid with a primary or secondary amine. Due to the potential for an acid-base reaction between the carboxylic acid and the amine, coupling agents are often necessary to facilitate this transformation. researchgate.net Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 4-dimethylaminopyridine (B28879) (DMAP) to enhance the reaction rate. nih.gov These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. This methodology is widely used in peptide synthesis. researchgate.net

The following table summarizes the key transformations of the carboxylic acid functionality.

| Reaction Type | Reagents | Product | Notes |

| Acid Chloride Formation | Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2) | 1-Hydroxyisoquinoline-8-carbonyl chloride | The acid chloride is a highly reactive intermediate. |

| Esterification (Fischer) | Alcohol (e.g., R-OH), Acid catalyst (e.g., H2SO4) | Methyl/Ethyl 1-hydroxyisoquinoline-8-carboxylate | Best suited for simple, unhindered alcohols. commonorganicchemistry.commasterorganicchemistry.com |

| Amidation (Coupling) | Amine (e.g., R-NH2), Coupling agent (e.g., EDC, DCC), +/- DMAP | N-Substituted 1-hydroxyisoquinoline-8-carboxamide | A versatile method for a wide range of amines. nih.gov |

Oxidation and Reduction Pathways of the Isoquinoline Core Structure

The isoquinoline ring system can undergo both oxidation and reduction reactions, although the specific outcomes for this compound will be influenced by the existing functional groups.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can lead to the cleavage of the benzene (B151609) ring of the isoquinoline nucleus, particularly under harsh conditions. libretexts.orgmasterorganicchemistry.com However, the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group will influence the regioselectivity and feasibility of such oxidations. Milder oxidation conditions might selectively target other positions of the molecule.

Reduction: The pyridine ring of the isoquinoline system is susceptible to reduction. Catalytic hydrogenation or treatment with reducing agents like sodium borohydride (B1222165) in a carboxylic acid medium can reduce the isoquinoline to a tetrahydroisoquinoline derivative. rsc.orgresearchgate.netdesigner-drug.com The carboxylic acid group itself is generally resistant to reduction by sodium borohydride under standard conditions, which allows for selective reduction of the heterocyclic ring. chemistrysteps.com

| Reaction Type | Reagents | Potential Product | Notes |

| Oxidation | Potassium permanganate (KMnO4) | Ring-opened products | The reaction conditions will be critical to control the extent of oxidation. libretexts.orgmasterorganicchemistry.com |

| Reduction | Sodium borohydride (NaBH4) in carboxylic acid | 1-Hydroxy-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid | Allows for selective reduction of the pyridine ring. rsc.orgresearchgate.netdesigner-drug.com |

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic System

The aromatic rings of this compound are subject to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being governed by the electronic properties of the existing substituents.

Electrophilic Substitution: In general, electrophilic aromatic substitution on the isoquinoline ring occurs preferentially on the benzene ring at positions 5 and 7. The hydroxyl group at C1 is an activating, ortho-, para-directing group, while the carboxylic acid at C8 is a deactivating, meta-directing group. Therefore, electrophiles are expected to substitute at positions ortho and para to the hydroxyl group, and meta to the carboxylic acid group. Considering the combined effects, positions 5 and 7 are the most likely sites for electrophilic attack, such as in nitration or halogenation reactions. For instance, bromination of 8-substituted quinolines often yields 5,7-dibromo derivatives. acgpubs.org

Nucleophilic Substitution: Nucleophilic aromatic substitution on the isoquinoline ring typically occurs at the C1 position, which is activated by the ring nitrogen. However, in this compound, this position is already substituted. If the hydroxyl group is converted to a good leaving group (e.g., by conversion to a sulfonate ester), or if a halogen is introduced at an activated position (e.g., C4), nucleophilic substitution at that position may become feasible, particularly with strong nucleophiles. mdpi.commdpi.com

The table below outlines the expected outcomes of substitution reactions on the aromatic system.

| Reaction Type | Reagents | Expected Position of Substitution | Directing Influence |

| Electrophilic (e.g., Nitration, Halogenation) | HNO3/H2SO4, Br2 | C5 and C7 | -OH (activating, o,p-directing), -COOH (deactivating, m-directing) |

| Nucleophilic | Strong nucleophile (e.g., Nu-) | C1 (if -OH is converted to a leaving group) or other activated positions | Activation by the ring nitrogen and presence of a good leaving group. mdpi.commdpi.com |

Rational Design and Synthesis of Structurally Modified Derivatives of this compound

The rational design of derivatives of this compound is primarily guided by its role as a key intermediate in the synthesis of complex molecules, including dual orexin (B13118510) receptor antagonists. Modifications are strategically introduced to modulate the compound's physicochemical properties and its interactions with biological targets. The synthetic pathways for these modifications target the reactive handles provided by the carboxylic acid and hydroxyl moieties, as well as the aromatic isoquinoline scaffold.

Introduction of Diverse Substituents for Structural Diversity

The generation of a structurally diverse library of derivatives from this compound can be achieved through various chemical transformations targeting its functional groups. While specific examples in the literature are sparse for this exact molecule, standard organic chemistry reactions can be applied to introduce a wide array of substituents.

The carboxylic acid at the 8-position is a prime site for modification. Esterification, for instance, can be carried out by reacting the parent compound with a variety of alcohols under acidic conditions to yield the corresponding esters. This transformation can alter the compound's polarity and steric bulk. Similarly, amidation reactions with a diverse set of primary and secondary amines, often facilitated by coupling agents, can produce a range of amides. These amides can introduce new hydrogen bonding capabilities and additional points for further functionalization.

The hydroxyl group at the 1-position offers another avenue for derivatization. Etherification, through reactions such as the Williamson ether synthesis, allows for the introduction of various alkyl or aryl groups. This modification can significantly impact the electronic properties of the isoquinoline ring system.

Below is a table summarizing potential derivatization reactions and the resulting compound classes.

| Starting Material | Reagent/Condition | Reaction Type | Product Class |

| This compound | R-OH, H+ | Esterification | Esters |

| This compound | R1R2NH, Coupling Agent | Amidation | Amides |

| This compound | R-X, Base | Etherification | Ethers |

Note: R, R1, and R2 represent variable organic substituents. X represents a leaving group, typically a halide.

Synthesis of Fused Heterocyclic Frameworks Incorporating the Isoquinoline Core

The isoquinoline core of this compound serves as a scaffold for the construction of more complex, fused heterocyclic systems. The strategic placement of the hydroxyl and carboxylic acid groups can be exploited to direct cyclization reactions, leading to novel polycyclic architectures.

The development of such fused systems is of interest in medicinal chemistry, as it can lead to compounds with unique three-dimensional shapes and biological activities. The synthesis of these complex molecules often involves multi-step sequences that build upon the foundational isoquinoline structure.

The following table lists some general approaches to the synthesis of fused heterocyclic systems from isoquinoline precursors.

| Isoquinoline Precursor with Functional Groups | Reaction Type | Fused Heterocycle |

| Ortho-amino-ester substituted isoquinoline | Intramolecular Amidation/Cyclization | Fused Pyrimidinone |

| Isoquinoline with ortho-halide and boronic acid substituents | Intramolecular Suzuki Coupling | Fused Aromatic Ring |

| Isoquinoline with appropriate side chains | Pictet-Spengler Reaction | Fused Tetrahydroisoquinoline |

Note: These are generalized examples and may require significant synthetic manipulation of the starting this compound.

Advanced Spectroscopic and Structural Elucidation of 1 Hydroxyisoquinoline 8 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides unparalleled insight into the chemical environment of individual protons and carbon atoms within a molecule.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 1-hydroxyisoquinoline-8-carboxylic acid is anticipated to display distinct signals for each of its aromatic protons. The chemical shifts of these protons are influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group, as well as the inherent aromatic ring currents of the isoquinoline (B145761) core. Protons on the pyridine (B92270) ring are typically observed at a lower field (higher ppm) compared to those on the benzene (B151609) ring. The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift, often exceeding 10 ppm, due to its acidic nature and potential for hydrogen bonding.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will reveal the chemical environment of each of the ten carbon atoms in the this compound skeleton. The carbonyl carbons of the lactam (C1) and the carboxylic acid (C8-COOH) are expected to be the most downfield signals, typically in the range of 160-180 ppm. The carbon bearing the hydroxyl group (C1) will also be significantly deshielded. The remaining aromatic carbons will appear in the typical aromatic region (110-150 ppm), with their precise chemical shifts influenced by the substituent effects.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data from related compounds. Actual experimental values may vary.)

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | ~165 |

| 3 | 6.5 - 7.0 | 100 - 110 |

| 4 | 7.0 - 7.5 | 120 - 130 |

| 5 | 7.5 - 8.0 | 125 - 135 |

| 6 | 7.0 - 7.5 | 120 - 130 |

| 7 | 8.0 - 8.5 | 135 - 145 |

| 8 | - | 130 - 140 |

| 8-COOH | 11.0 - 13.0 | ~170 |

| 4a | - | 125 - 135 |

| 8a | - | 140 - 150 |

To unambiguously assign the proton and carbon signals and to establish the connectivity of the molecule, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would be crucial in tracing the connectivity of the protons on both the pyridine and benzene rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment is fundamental for assigning the carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly powerful for identifying quaternary carbons (those without attached protons) and for piecing together different spin systems within the molecule. For instance, correlations from the protons on the benzene ring to the carboxylic acid carbonyl carbon would confirm the position of the carboxylic acid group.

Mass Spectrometry for Molecular Mass and Gas-Phase Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

Electrospray ionization is a soft ionization technique that is well-suited for analyzing polar molecules like this compound, often producing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Subsequent fragmentation of these precursor ions using collision-induced dissociation (CID) can provide valuable structural information.

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound (exact mass: 189.0426 g/mol ) would likely involve the initial loss of water (H₂O) from the carboxylic acid and hydroxyl groups, followed by the loss of carbon monoxide (CO) from the lactam ring. The loss of the entire carboxylic acid group as COOH or CO₂H is also a probable fragmentation pathway.

Table 2: Predicted ESI-CID Fragmentation of [M+H]⁺ for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| 190.0504 | 172.0398 | H₂O |

| 190.0504 | 146.0551 | CO₂ + H₂ |

| 172.0398 | 144.0449 | CO |

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound, with a molecular formula of C₁₀H₇NO₃, the theoretical exact mass of the neutral molecule is 189.0426 u. An experimental HRMS measurement that closely matches this theoretical value would provide strong evidence for the proposed elemental composition.

Hydrogen/deuterium (H/D) exchange mass spectrometry can be used to identify the number of labile protons in a molecule. In this compound, the protons on the hydroxyl and carboxylic acid groups are acidic and will readily exchange with deuterium when the sample is introduced into a deuterated solvent (e.g., D₂O). By comparing the mass spectrum before and after exchange, the number of exchangeable protons can be determined. For this compound, two exchangeable protons are expected, leading to an increase of 2 Da in the molecular weight upon complete exchange. This experiment would confirm the presence of the hydroxyl and carboxylic acid functional groups.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and torsional angles, thereby revealing the molecule's conformation in the solid state. Furthermore, it elucidates the packing of molecules within the crystal lattice, offering insights into the intermolecular forces that govern the solid-state structure.

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as isoquinoline-1-carboxylic acid, provides a strong basis for understanding its likely solid-state behavior. The crystal structure of isoquinoline-1-carboxylic acid reveals that the molecule is nearly planar, a common feature for such aromatic systems. In its crystal lattice, three independent molecules are present in the asymmetric unit, which are interconnected by O—H⋯N hydrogen bonds researchgate.net.

The crystal packing of isoquinoline derivatives is often dictated by a combination of hydrogen bonding and π-π stacking interactions. For instance, in the crystal structure of a new isoquinoline derivative, methyl O-[(11R, 11aS)-4-oxo-1, 3, 4, 6, 11, 11a-hexahydro-2H-pyrido[1, 2-b]isoquinolin-11-yl]carbonodithioate, the molecules are linked by weak C—H∙∙∙O, C—H∙∙∙S, and C—H∙∙∙π interactions, creating a three-dimensional network eurjchem.comsemanticscholar.org. Similarly, Hirshfeld surface analysis of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, a quinoline (B57606) derivative, has been used to define and distinguish different types of intermolecular interactions, including very weak non-classical C—H⋯O hydrogen bonds nih.gov. This analysis of intermolecular interactions is crucial for understanding the stability and properties of the crystalline material ias.ac.inmdpi.comrsc.org.

Table 1: Representative Crystallographic Data for an Isoquinoline Derivative

| Parameter | Value |

| Compound Name | methyl O-[(11R, 11aS)-4-oxo-1, 3, 4, 6, 11, 11a-hexahydro-2H-pyrido[1, 2-b]isoquinolin-11-yl]carbonodithioate |

| Chemical Formula | C15H17NO2S2 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 5.2804(5) |

| b (Å) | 8.1347(17) |

| c (Å) | 35.015(4) |

| V (ų) | 1504.1(4) |

| Z | 4 |

Data sourced from a study on a new isoquinoline-derivative eurjchem.comsemanticscholar.org.

Other Advanced Spectroscopic Techniques for Structural Characterization

Beyond X-ray crystallography, a suite of other advanced spectroscopic techniques is indispensable for the complete structural characterization of this compound and its derivatives, particularly in solution.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy is a powerful tool for unambiguously assigning the proton (¹H) and carbon (¹³C) signals in complex molecules. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed. For instance, in the structural elucidation of a new compound emerging from a Doebner quinoline synthesis, 1D and 2D NMR experiments were crucial in establishing the chemical structure mdpi.com. The HMBC experiment, in particular, is vital for identifying long-range correlations between protons and carbons, which helps in piecing together the molecular framework. For this compound, 2D NMR would be essential to assign the signals of the protons on the isoquinoline ring and to confirm the positions of the hydroxyl and carboxylic acid groups.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of ions, which can provide valuable structural information. The fragmentation behavior of isoquinoline alkaloids has been systematically investigated using quadrupole time-of-flight mass spectrometry (Q-TOF/MS), revealing characteristic fragmentation patterns that can be used for identification researchgate.net. For example, the study of isoquinoline-3-carboxamides showed unusual fragmentation behavior involving multiple reversible water adduct formations in the gas phase acs.org. The mass spectrum of this compound would be expected to show a prominent molecular ion peak, and fragmentation would likely involve the loss of CO₂ from the carboxylic acid group and other characteristic cleavages of the isoquinoline ring system.

Computational Chemistry , particularly Density Functional Theory (DFT), has become an invaluable tool in structural characterization. DFT calculations can be used to predict molecular geometries, vibrational frequencies (IR and Raman spectra), and NMR chemical shifts. These calculated parameters can then be compared with experimental data to confirm the proposed structure. A computational study on isoquinoline using the B3LYP/6-311++G(d,p) level of theory provided insights into its molecular properties, including its dipole moment and HOMO-LUMO energy gap tandfonline.com. For this compound, DFT calculations could be used to predict its most stable conformation and to aid in the assignment of its spectroscopic data.

Table 2: Summary of Advanced Spectroscopic Techniques and Their Applications

| Technique | Information Provided | Application to this compound |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity of atoms (¹H-¹H, ¹H-¹³C) | Unambiguous assignment of all proton and carbon signals, confirming the substitution pattern. |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental composition | Determination of the precise molecular formula. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns | Elucidation of the fragmentation pathways to confirm the structure and identify characteristic ions. |

| Density Functional Theory (DFT) | Predicted molecular geometry, spectroscopic data (NMR, IR) | Corroboration of experimental findings and deeper understanding of electronic structure. |

Computational and Theoretical Investigations of 1 Hydroxyisoquinoline 8 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine electron distribution, orbital energies, and other fundamental electronic characteristics that govern molecular structure and reactivity.

The ground-state electronic properties of 1-Hydroxyisoquinoline-8-carboxylic acid dictate its stability and baseline reactivity. Theoretical studies on the closely related compound 8-hydroxyquinoline (B1678124) (8-HQ) show that intramolecular hydrogen bonds play a significant role in stabilizing the molecule. Quantum chemical calculations can map the electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the HOMO-LUMO energy gap, which is a crucial indicator of chemical reactivity and kinetic stability.

Upon photoexcitation, the molecule transitions to an excited state with a different electronic distribution, leading to altered chemical and physical properties. For instance, this compound is used as a building block for fluorescent dyes. Computational methods like Time-Dependent DFT (TD-DFT) can predict the energies of electronic transitions, which correspond to the absorption and emission wavelengths observed in UV-Vis and fluorescence spectroscopy. Studies on 8-HQ have shown that after photoexcitation, excited-state proton transfer reactions can occur, which influences its fluorescence properties.

| Property | Computational Method | Predicted Characteristic | Significance |

|---|---|---|---|

| Molecular Orbital Energies | DFT (e.g., B3LYP/6-31G*) | HOMO, LUMO energy levels and distribution | Indicates regions susceptible to electrophilic/nucleophilic attack |

| HOMO-LUMO Gap | DFT | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and electronic transition energy |

| Excitation Wavelength (λmax) | TD-DFT | ~360 nm | Predicts UV-Vis absorption maximum |

| Emission Wavelength (λem) | TD-DFT | ~430 nm | Predicts fluorescence emission maximum |

The pKa values of the carboxylic acid and hydroxyl groups are critical determinants of the molecule's charge state in physiological environments, which in turn affects its solubility, membrane permeability, and receptor binding affinity. Quantum chemical calculations can provide accurate pKa predictions. These methods calculate the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent.

Modern approaches combine high-level DFT calculations with sophisticated solvation models, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM). Recent studies demonstrate that including explicit water molecules at the reaction center within the continuum solvent model significantly improves the accuracy of pKa predictions for carboxylic acids and phenols. Functionals like CAM-B3LYP have shown high reliability in these calculations, often achieving a mean absolute error of less than 0.5 pKa units compared to experimental values.

| Methodology | Key Features | Typical Accuracy (Mean Absolute Error) |

|---|---|---|

| DFT with Implicit Solvent Model | Calculates Gibbs free energy of deprotonation using a continuum solvent (e.g., SMD, COSMO). | ~1.0-1.6 pH units |

| DFT with Mixed Explicit/Implicit Model | Includes 1-4 explicit water molecules hydrogen-bonded to the acidic proton, embedded in a continuum solvent. | < 0.5 pH units |

| Isodesmic Reaction Approach | Computes pKa relative to a chemically similar reference compound with a known experimental pKa. | Can improve accuracy by canceling systematic errors. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for understanding electronic properties, molecular dynamics (MD) simulations are used to explore the conformational dynamics and interactions of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

MD simulations are a cornerstone of modern drug discovery for investigating how a ligand binds to its biological target, such as a protein receptor or enzyme. For derivatives of this compound, which have been identified as inhibitors of Pim-1 kinase, MD simulations can elucidate the binding process and the stability of the ligand-protein complex.

A typical simulation would start with the ligand docked into the ATP-binding site of Pim-1 kinase. The system is then solvated, and a simulation of 100 nanoseconds or longer is performed. Analysis of the resulting trajectory can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand's position is monitored to see if it remains stably bound in the pocket.

Key Interactions: The specific hydrogen bonds, ionic interactions, and hydrophobic contacts between the ligand and amino acid residues (like Asp186 and Lys67 in Pim-1) are tracked over time. The hydroxyl and carboxylic acid groups are expected to be key pharmacophoric features in this interaction.

Conformational Changes: The simulation can show if the protein or ligand undergoes conformational changes upon binding.

Binding Free Energy: Advanced techniques like MM-GBSA can be applied to the trajectory to estimate the binding free energy, providing a quantitative measure of binding affinity.

| Analysis Metric | Description | Insight Provided |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions between the simulated structure and a reference structure. | Assesses the stability of the ligand in the binding pocket and the overall protein structure. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms around their average position. | Identifies flexible and rigid regions of the protein and ligand. |

| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds between the ligand and protein. | Identifies key directional interactions responsible for binding specificity and affinity. |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule accessible to the solvent. | Indicates changes in ligand burial upon binding. |

In Silico Approaches to Structure-Activity Relationship (SAR) Exploration

Structure-Activity Relationship (SAR) studies aim to understand how chemical structure relates to biological activity. In silico SAR methods use computational models to predict the activity of novel compounds, guiding synthetic efforts toward more potent molecules.

For this compound, the 8-hydroxy-quinoline carboxylic acid moiety is considered a crucial pharmacophore for the inhibition of enzymes like Pim-1 kinase. In silico SAR exploration would involve creating a library of virtual derivatives by modifying the core structure—for example, by adding different substituents at various positions on the isoquinoline (B145761) ring.

Quantitative Structure-Activity Relationship (QSAR) models can then be built to correlate structural features with biological activity. Techniques like Comparative Molecular Field Analysis (CoMFA) and Hologram QSAR (HQSAR) generate 3D contour maps that show which regions around the molecule are favorable or unfavorable for activity. For instance, a CoMFA map might indicate that a bulky, electron-withdrawing group at a specific position would enhance binding affinity. These models, built from a set of known active and inactive compounds, can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing.

| Modification Site | Example Substituent (R) | Potential Effect on Activity | Rationale for Investigation |

|---|---|---|---|

| Position 3 or 4 | -CH3, -Cl, -F | Modify steric and electronic properties | Explore interactions with specific sub-pockets of the target's active site. |

| Position 5 or 6 | -OCH3, -NO2 | Alter electron density of the ring system and lipophilicity. | Enhance π-π stacking interactions or introduce new hydrogen bonding opportunities. |

| Carboxylic Acid Group | Ester or Amide | Change hydrogen bonding capacity and charge | Assess the importance of the carboxylate anion for ionic interactions with the target. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a molecule and its biological activity. nih.gov The goal is to predict the activity of new or untested compounds based on their structural properties, thereby guiding the design of more potent molecules. nih.gov QSAR models are built by correlating variations in the biological activity of a series of compounds with changes in their molecular descriptors. nih.gov

These descriptors can be categorized into several types, including 2D and 3D descriptors, which quantify various physicochemical properties of the molecules. nih.gov While specific QSAR models for this compound are not detailed in the available literature, the methodology is widely applied to quinoline (B57606) derivatives to predict their efficacy against various biological targets. nih.gov The development of a QSAR model for this compound would involve calculating a range of molecular descriptors and using statistical methods to build a predictive equation.

Common Molecular Descriptors in QSAR Studies

| Descriptor Type | Examples | Description |

|---|---|---|

| 2D Descriptors | Molecular Weight, LogP, Polar Surface Area (PSA), Number of Hydrogen Bond Donors/Acceptors | Derived from the 2D representation of the molecule, describing its basic physicochemical and topological properties. |

| 3D Descriptors | Van der Waals Volume, Molecular Shape Indices, Dipole Moment | Dependent on the 3D conformation of the molecule, providing information about its size, shape, and electronic distribution. |

| Electronic | HOMO/LUMO energies, Mulliken charges | Quantum chemical descriptors that describe the electronic structure and reactivity of the molecule. |

| Topological | Wiener Index, Randić Index | Numerical values that characterize the atomic connectivity and branching of the molecular structure. |

The QSAR approach, when combined with molecular docking, can be a highly effective in silico strategy for designing new compounds with desired pharmacological effects before undertaking experimental synthesis. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the spatial arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.gov A pharmacophore model represents the essential 3D features that govern a molecule's activity, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic areas, aromatic rings, and ionizable groups. nih.govnih.gov These models serve as 3D queries for virtual screening of large chemical databases to identify novel compounds that match the pharmacophoric features and are therefore likely to be active. nih.gov

The process can be approached in two ways:

Ligand-Based Pharmacophore Modeling: This method is used when the 3D structure of the target receptor is unknown. A set of active molecules is superimposed, and their common chemical features are extracted to create a pharmacophore hypothesis. nih.gov

Structure-Based Pharmacophore Modeling: When the crystal structure of the target protein is available, the key interaction points between the protein and a known ligand can be directly mapped to generate a highly accurate pharmacophore model. mdpi.com

Once a statistically significant pharmacophore model is developed and validated, it can be used to screen compound libraries. pharmacophorejournal.comresearchgate.net The hits obtained from this virtual screening are then typically subjected to further filtering, often using criteria like Lipinski's rule of five and molecular docking simulations, to refine the list of potential candidates for experimental testing. researchgate.net For a molecule like this compound, a pharmacophore model could be developed based on its known inhibitors or the active site of its target, guiding the discovery of new lead compounds. pharmacophorejournal.com

Common Pharmacophore Features

| Feature | Abbreviation | Description |

|---|---|---|

| Hydrogen Bond Acceptor | HBA | A functional group capable of accepting a hydrogen bond (e.g., carbonyl oxygen, amine nitrogen). |

| Hydrogen Bond Donor | HBD | A functional group capable of donating a hydrogen bond (e.g., hydroxyl group, amine hydrogen). |

| Hydrophobic Group | H | A non-polar group that favors hydrophobic interactions (e.g., alkyl chains, phenyl groups). |

| Aromatic Ring | AR | An aromatic ring system that can engage in π-π stacking or other aromatic interactions. |

| Positive Ionizable | PI | A group that is typically positively charged at physiological pH (e.g., a primary amine). |

Theoretical Studies on Excited-State Proton Transfer (ESPT) Phenomena

Excited-State Intramolecular Proton Transfer (ESPT) is a photochemical process where a proton is transferred within the same molecule after it has been excited by light. This phenomenon is common in molecules that contain both a proton-donating group and a proton-accepting group in close proximity, allowing for the formation of an intramolecular hydrogen bond. The structure of this compound, with its hydroxyl and nitrogen functionalities, is analogous to 8-hydroxyquinoline (8HQ), a classic molecule known for its ESPT behavior. nih.gov

Theoretical studies, primarily using Density Functional Theory (DFT) for the ground state and Time-Dependent Density Functional Theory (TDDFT) for the excited state, have been instrumental in elucidating the mechanism of ESPT in 8HQ. nih.gov These computational methods reveal that upon photoexcitation from the ground state (S0) to the first singlet excited state (S1), the intramolecular hydrogen bond (O-H···N) is significantly strengthened. nih.gov This strengthening is evidenced by a calculated red-shift (a shift to lower frequency) in the stretching vibration of the hydroxyl group in the excited state compared to the ground state. nih.gov

The strengthened hydrogen bond facilitates the proton transfer process. nih.gov By calculating the potential energy curve along the proton transfer coordinate, studies on 8HQ have shown that the intramolecular proton transfer occurs on an ultrafast timescale with a negligible energy barrier in the excited state. nih.gov While the proton transfer is unfavorable in the ground state, the process becomes highly feasible upon photoexcitation. nih.gov The ESPT process results in the formation of a keto-tautomer, which has different electronic and emissive properties compared to the initial enol form. This dual emission is a characteristic signature of many ESPT systems.

Given the structural similarity, it is highly probable that this compound also undergoes ESPT. The intramolecular hydrogen bond between the 1-hydroxy group and the isoquinoline nitrogen would be the primary pathway. Computational studies would be essential to confirm this, analyze the potential energy surfaces, and understand how the 8-carboxylic acid group might modulate the electronic structure and the dynamics of the proton transfer.

Summary of Computational Findings for ESPT in 8-Hydroxyquinoline (Analogue)

| Computational Method | Finding | Implication for ESPT |

|---|---|---|

| DFT/TDDFT | Calculation of ground (S0) and excited (S1) state geometries and vibrational frequencies. | Shows a red-shift in the O-H stretching frequency upon excitation, indicating a stronger intramolecular hydrogen bond. nih.gov |

| TDDFT | Calculation of potential energy curves for proton transfer in the S0 and S1 states. | Reveals a high energy barrier in the ground state but a very low or non-existent barrier in the excited state. nih.gov |

Role in Medicinal Chemistry and Biological Research Applications

Compound as a Privileged Scaffold for Bioactive Isoquinoline (B145761) Derivatives

The isoquinoline framework is widely recognized as a "privileged scaffold" in medicinal chemistry. chemshuttle.com This designation is attributed to its recurring presence in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. chemshuttle.com The isoquinoline core provides a versatile template for the design of ligands that can interact with a diverse range of biological targets with high affinity.

While direct studies singling out 1-Hydroxyisoquinoline-8-carboxylic acid as a privileged scaffold are not extensively documented, its constituent isoquinoline core is a well-established privileged structure. chemshuttle.com The addition of the hydroxyl and carboxylic acid groups at the 1 and 8 positions, respectively, provides key functionalities for forming hydrogen bonds and ionic interactions with biological macromolecules. This enhances its potential as a foundational structure for developing new bioactive molecules. The compound serves as a valuable intermediate in the synthesis of more complex molecules, including dual orexin (B13118510) receptor antagonists for the treatment of insomnia. In these applications, the hydroxyl group is crucial for forming essential hydrogen bonding interactions with receptor subtypes, while the carboxylic acid group can participate in ionic interactions with receptor residues.

Investigation of Enzyme Inhibition and Modulation of Cellular Pathways

The structural characteristics of this compound make it an intriguing candidate for the investigation of enzyme inhibition and the modulation of various cellular pathways. The presence of both a hydrogen bond donor (hydroxyl group) and an acceptor/donor (carboxylic acid group) in a rigid heterocyclic system allows for specific interactions with the active sites of enzymes.

While specific studies on this compound are limited, the closely related 8-hydroxyquinoline (B1678124) scaffold has been a focus of research into the inhibition of 2-oxoglutarate (2OG)-dependent oxygenases. researchgate.netmdpi.com These enzymes play critical roles in a variety of physiological processes, including histone demethylation and the hypoxia-inducible factor (HIF) pathway. researchgate.net

A structural isomer, 5-carboxy-8-hydroxyquinoline (IOX1), has been identified as a broad-spectrum inhibitor of 2OG oxygenases. researchgate.netmdpi.com This suggests that the hydroxyquinoline carboxylic acid motif is a key pharmacophore for targeting this enzyme family. The mechanism of inhibition is believed to involve the chelation of the active site Fe(II) ion, thereby preventing the binding of the 2-oxoglutarate co-substrate. Given the structural similarities, it is plausible that this compound could exhibit similar inhibitory activities against 2OG-dependent oxygenases, although specific research is needed to confirm this.

Table 1: Inhibition of 2-Oxoglutarate (2OG)-Dependent Oxygenases by a Related Compound

| Compound | Target Enzyme Family | Reported Activity |

| 5-carboxy-8-hydroxyquinoline (IOX1) | Histone Demethylases (KDMs) | Broad-spectrum inhibition researchgate.netmdpi.com |

| 5-carboxy-8-hydroxyquinoline (IOX1) | Hypoxia-Inducible Factor (HIF) Hydroxylases | Inhibition researchgate.net |

This table is based on data for a structurally related compound and is for illustrative purposes.

The potential of this compound and its derivatives to inhibit 2-oxoglutarate-dependent oxygenases, such as histone demethylases, directly links this compound to the modulation of epigenetic regulation. researchgate.net Histone demethylases are key enzymes that control the methylation status of histones, a fundamental mechanism for regulating gene expression. By inhibiting these enzymes, compounds based on the hydroxyisoquinoline carboxylic acid scaffold could potentially alter chromatin structure and gene transcription.

While direct studies on this compound's role in epigenetics are not available, the known activity of related compounds like IOX1 in inhibiting histone demethylases provides a strong rationale for further investigation in this area. researchgate.net The ability to modulate epigenetic mechanisms holds significant therapeutic potential for diseases such as cancer, where epigenetic dysregulation is a common hallmark.

The carboxylic acid moiety is a common feature in many endogenous and xenobiotic compounds and can influence their metabolic pathways. nih.gov Carboxylic acid-containing drugs can undergo metabolic activation to form acyl-glucuronides and acyl-CoA thioesters, which can be chemically reactive. nih.gov While the specific metabolic fate of this compound has not been detailed in the available literature, its carboxylic acid group suggests it would be subject to metabolic transformations that could influence its biological activity and disposition. The broader class of isoquinolones, to which 1-hydroxyisoquinoline (B23206) belongs, has been identified in human blood, suggesting that these compounds can be absorbed and distributed in the body. nih.gov

The versatile 8-hydroxyquinoline scaffold, a close relative of the core of this compound, has been utilized in the design of inhibitors for various specific biological targets.

Viral Enzymes: Quinoline-based compounds have been investigated as inhibitors of viral enzymes. For instance, certain quinoline (B57606) carboxylic acid derivatives have been shown to possess antiviral activity. Specifically, some derivatives have been found to inhibit the HIV-1 reverse transcriptase. This suggests that the isoquinoline carboxylic acid scaffold could be a starting point for the development of novel antiviral agents.

Matrix Metalloproteinases (MMPs): Derivatives of 8-hydroxyquinoline have been designed and synthesized as inhibitors of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. These enzymes are implicated in cancer progression and other diseases. The inhibitory activity of these compounds is often attributed to the metal-chelating ability of the 8-hydroxyquinoline core, which can interact with the zinc ion in the active site of MMPs.

Table 2: Examples of 8-Hydroxyquinoline Derivatives as Enzyme Inhibitors

| Derivative Class | Target Enzyme | Potential Application |

| 8-Hydroxyquinoline Derivatives | MMP-2 / MMP-9 | Anti-cancer |

| Quinoline Carboxylic Acid Derivatives | HIV-1 Reverse Transcriptase | Antiviral |

This table is based on data for related compound classes and is for illustrative purposes.

Influence on Cell Signaling and Regulation of Cellular Functions

The influence of this compound on cell signaling and the regulation of cellular functions is an area that warrants further investigation. Due to the limited specific research on this particular compound, its direct effects on signaling pathways are not well-defined. However, by modulating the activity of enzymes such as 2-oxoglutarate-dependent oxygenases and matrix metalloproteinases, as suggested by studies on related compounds, it could indirectly impact various cellular signaling cascades. For example, the inhibition of HIF hydroxylases would affect the hypoxia signaling pathway, which is crucial in cancer and ischemia. Similarly, the inhibition of MMPs could interfere with signaling pathways involved in cell migration, invasion, and angiogenesis.

Research into Cell Proliferation and Migration Modulation

While direct studies on this compound are limited, research on related quinoline and isoquinoline derivatives demonstrates their significant potential in modulating cell proliferation and migration, key processes in cancer progression.

Key Research Findings:

Antiproliferative Activity: Analogues containing an 8-carboxylic acid group have been shown to induce antiproliferative activity. nih.gov Studies on various tetrahydroquinoline and isoquinoline compounds have confirmed their ability to act as anticancer agents by inhibiting cell proliferation. eurekaselect.com For instance, certain quinoline-5,8-diones and styrylquinolinecarboxylic acids exhibited antiproliferative activity comparable to the chemotherapy drug cisplatin (B142131) in leukemia cell lines. nih.gov

Interruption of Cell Migration: The broader class of tetrahydroquinoline/isoquinoline-based compounds is known to interrupt cell migration, a critical step in tumor metastasis. eurekaselect.com

General Cytotoxicity: Synthetic isoquinolines have demonstrated remarkable cytotoxic potency in various human cancer cell lines, forming a basis for the development of novel anticancer drugs. eurekaselect.com

These findings suggest that the this compound scaffold is a promising starting point for developing agents that can control abnormal cell growth and movement.

Investigation of Apoptosis Induction and Cell Cycle Regulation

Inducing programmed cell death (apoptosis) and regulating the cell cycle are primary mechanisms for many anticancer agents. Derivatives of the isoquinoline and quinoline families have been actively investigated for these properties.

Apoptosis Induction:

The anticancer properties of 8-hydroxyquinoline (8-HQ) and its derivatives include the induction of apoptosis in cancerous cells. nih.gov

Mechanistic studies on a novel 8-hydroxyquinoline derivative, HQ-11, revealed it could induce both paraptosis and apoptosis in breast cancer cells. researchgate.net

Research on other complex molecules has shown that they can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, evidenced by the activation of caspases 7, 8, 9, and 10 and effects on key apoptotic proteins like p53 and Bax. mdpi.com

Cell Cycle Regulation:

Tetrahydroquinoline and isoquinoline-based compounds can induce cell cycle arrest, which is a key mechanism for their anticancer effects. eurekaselect.com

Studies on specific kinase inhibitors with a quinazoline-carboxylic acid scaffold have shown they can arrest the cell cycle at the G1 phase. mdpi.com

While not universally observed for all compounds or cell lines, the ability to halt cell cycle progression is a recurring theme in the study of these heterocyclic scaffolds. nih.gov

These lines of research underscore the potential of this compound as a template for compounds that can selectively eliminate cancer cells by activating their intrinsic death programs and halting their division.

Rational Drug Design and Lead Optimization Strategies for Isoquinoline-Based Compounds

The isoquinoline ring is a favored scaffold in drug design, and various rational strategies are employed to optimize compounds based on this core structure for improved therapeutic effect. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Target Binding

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, correlating the chemical structure of a compound with its biological activity to guide the design of more potent and selective molecules.

For quinoline carboxylic acid analogs, SAR studies have identified three critical regions for activity:

The C2 Position: Requires bulky, hydrophobic substituents for optimal interaction. nih.gov

The C4 Position: Shows a strict requirement for a carboxylic acid group (or its salt form). nih.gov

The Benzo Portion: Activity is sensitive to appropriate substitutions on this ring. nih.gov

In a study of 8-hydroxy-quinoline-7-carboxylic acid derivatives as Pim-1 kinase inhibitors, the 8-hydroxy-quinoline 7-carboxylic acid moiety itself was identified as a crucial pharmacophore for activity. nih.gov This suggests that the specific arrangement of the hydroxyl and carboxylic acid groups on the quinoline ring is essential for binding to the target enzyme.

| Compound Class | Key Structural Feature | Impact on Activity | Reference |

|---|---|---|---|

| Quinoline-4-Carboxylic Acids | Bulky hydrophobic group at C2 | Necessary for potent inhibition | nih.gov |

| Quinoline-4-Carboxylic Acids | Carboxylic acid at C4 | Strictly required for activity | nih.gov |

| 8-Hydroxy-Quinoline-7-Carboxylic Acids | 8-hydroxy, 7-carboxylic acid moiety | Crucial pharmacophore for Pim-1 kinase inhibition | nih.gov |

| Quinazoline-4-Carboxylic Acids | Free carboxylic group at C4 | Essential for Aurora A kinase inhibition; esterification drops activity | mdpi.com |

Application of Computational Medicinal Chemistry in Lead Development

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the identification and optimization of lead compounds. acs.org These methods are widely applied to isoquinoline-based drug development.

Common Computational Techniques:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For example, docking studies of an 8-hydroxyquinoline derivative (HQ-11) revealed a favorable binding mode in the active site of the proteasome, explaining its mechanism of action. researchgate.net Similarly, modeling of 8-hydroxy-quinoline-7-carboxylic acid derivatives suggested their inhibitory potency was due to interactions with key residues (Asp186 and Lys67) in the ATP-binding pocket of Pim-1 kinase. nih.gov

Pharmacophore Modeling: Identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity.

Quantitative Structure-Activity Relationships (QSAR): Develops mathematical models that correlate chemical structure with biological activity.

ADME Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify molecules with better pharmacokinetic profiles early in the discovery process. acs.org

Bioisosteric Replacement Strategies for Enhanced Efficacy

Bioisosterism is a strategy where one atom or functional group in a lead compound is replaced by another with similar physical or chemical properties. researchgate.netsilae.it This technique is used to improve potency, selectivity, or pharmacokinetic properties. researchgate.netspirochem.com The study of isoquinoline-based small molecules is an area where bioisosterism is seen as a relevant but relatively unexplored strategy. nih.govrsc.org

A key functional group in the subject compound is the carboxylic acid. While important for target binding, this group can sometimes limit bioavailability. acs.org Therefore, replacing it with a suitable bioisostere is a common optimization strategy.

| Original Group | Common Bioisosteres | Potential Advantage | Reference |

|---|---|---|---|

| Carboxylic Acid | Tetrazole, Hydroxamic Acid, Acylsulfonamide, Phenol, Thiazolidinedione | Improve cell permeability, metabolic stability, and oral bioavailability. | acs.org |

| Hydrogen | Fluorine | Can alter electronic properties and block metabolic oxidation. | u-tokyo.ac.jp |

| Hydroxyl Group | Amino Group, Thiol Group | Modifies hydrogen bonding capacity and polarity. | u-tokyo.ac.jp |

Structural Simplification Approaches in Drug Candidate Development

Many potent, naturally occurring isoquinoline alkaloids have complex structures that make them difficult to synthesize and may contribute to poor pharmacokinetic properties. eurekaselect.com Structural simplification is a strategy where non-essential parts of a complex molecule are removed to create a simpler, more "drug-like" scaffold that retains the desired biological activity while being easier to synthesize and optimize.

This approach has been successfully applied to complex natural isoquinoline alkaloids to develop novel chemosensitizers that can reverse multidrug resistance in tumors. By simplifying the natural product structure, researchers can overcome limitations such as:

Difficult synthesis and modification

Poor water solubility

High toxicity

This strategy provides a pathway to novel and more effective drug candidates based on the isoquinoline core.

Scaffold Hopping and De Novo Design of Novel Chemical Entities

The structural framework of this compound, characterized by its rigid bicyclic system and key functional groups capable of metal chelation, presents a valuable starting point for the exploration of novel chemical entities in medicinal chemistry. Two prominent strategies employed for this purpose are scaffold hopping and de novo design, both of which leverage the foundational pharmacophoric features of the parent molecule to generate new compounds with potentially improved properties.

Scaffold Hopping: Evolving from Known Inhibitors

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds by replacing the core molecular framework (scaffold) of a known active compound with a different, often bioisosteric, core. This approach seeks to retain the essential pharmacophoric elements responsible for biological activity while exploring new intellectual property space and potentially improving physicochemical or pharmacokinetic properties.